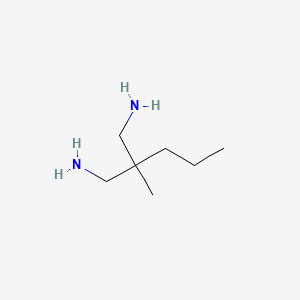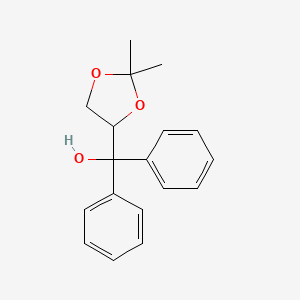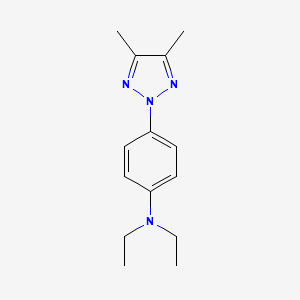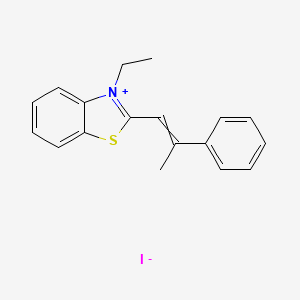![molecular formula C7H12O4 B14370914 (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89995-22-2](/img/structure/B14370914.png)
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound with the molecular formula C6H10O3. It is known for its unique structure, which includes a trioxabicyclo[2.2.2]octane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of pentaerythritol with orthoesters under acidic conditions. One common method includes the use of orthoformates or orthoacetates in the presence of an acid catalyst to form the trioxabicyclo[2.2.2]octane ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:
Biology: The compound’s derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The trioxabicyclo[2.2.2]octane ring system can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- **1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
Uniqueness
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific trioxabicyclo[2.2.2]octane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89995-22-2 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4/c1-6-3-9-7(2-8,10-4-6)11-5-6/h8H,2-5H2,1H3 |
Clave InChI |
UBMGXCFGIZVQES-UHFFFAOYSA-N |
SMILES canónico |
CC12COC(OC1)(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


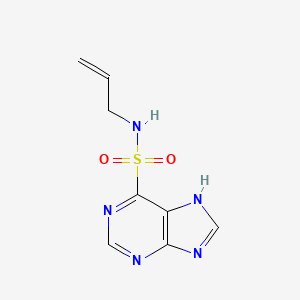

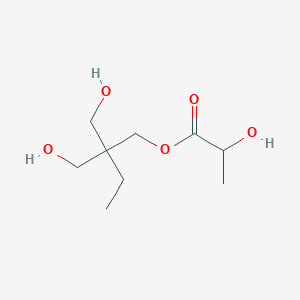
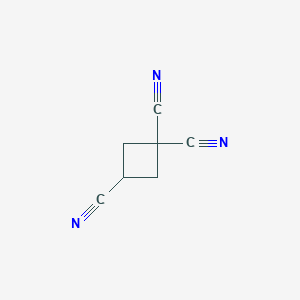
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
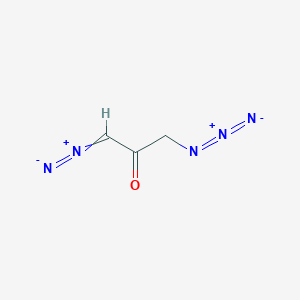
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
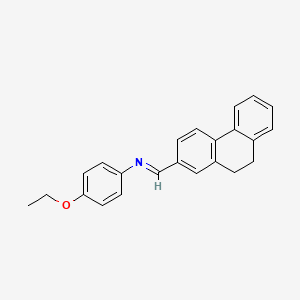
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
